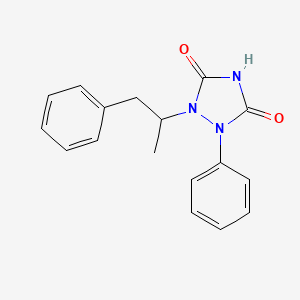
1,2,4-Triazolidine-3,5-dione, 1-(alpha-methylphenethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UR 108 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to interact with specific molecular targets, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UR 108 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific organic halides with metal catalysts under controlled conditions. This process often requires precise temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of UR 108 is scaled up using advanced techniques such as continuous flow reactors. These reactors allow for the efficient and consistent production of the compound, ensuring that it meets the necessary quality standards for various applications .
Chemical Reactions Analysis
Types of Reactions
UR 108 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: UR 108 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens
Common Reagents and Conditions
The reactions involving UR 108 often require specific reagents and conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Metal catalysts such as palladium or platinum are frequently used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce different reduced forms of UR 108 .
Scientific Research Applications
UR 108 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: UR 108 is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.
Industry: UR 108 is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of UR 108 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
UR 108 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as UR 107 and UR 109 share structural similarities with UR 108 but differ in their specific functional groups and reactivity.
Uniqueness: UR 108 is unique due to its specific binding affinity to certain molecular targets, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
93818-87-2 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-phenyl-2-(1-phenylpropan-2-yl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C17H17N3O2/c1-13(12-14-8-4-2-5-9-14)19-16(21)18-17(22)20(19)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,21,22) |
InChI Key |
OHLPPWFWSWOEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2C(=O)NC(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


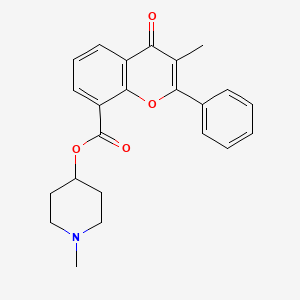
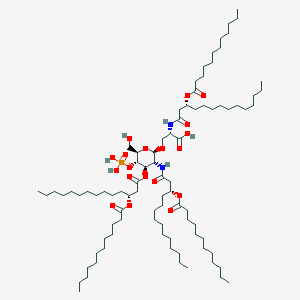

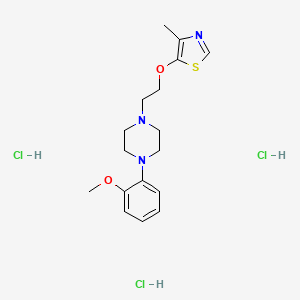
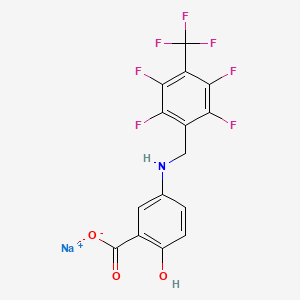
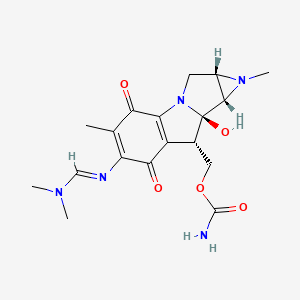
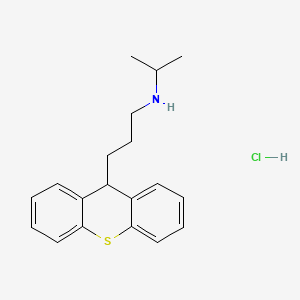
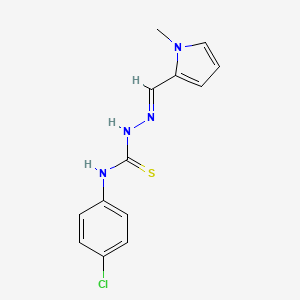
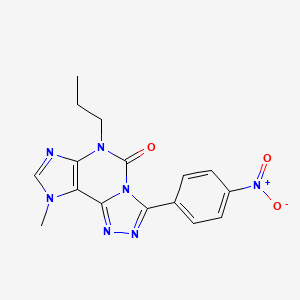

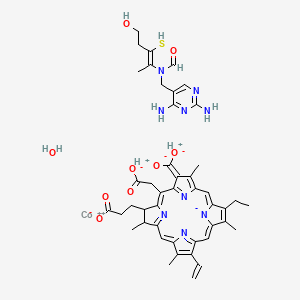
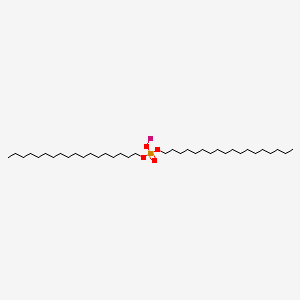
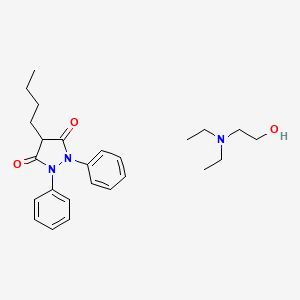
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
